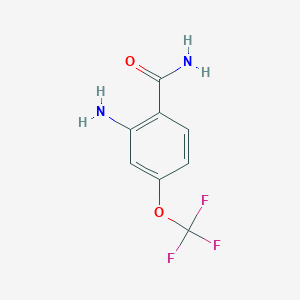

2-Amino-4-(trifluoromethoxy)benzamide

説明

BenchChem offers high-quality 2-Amino-4-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBRVUWYMOYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-(trifluoromethoxy)benzamide: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethoxy)benzamide, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. Due to its novelty, publicly available experimental data on this specific molecule is limited. This document, therefore, leverages established principles of organic chemistry and medicinal chemistry to present a scientifically grounded projection of its synthesis, physicochemical properties, and likely applications. By examining the distinct roles of the aminobenzamide scaffold and the trifluoromethoxy substituent, this guide serves as a valuable resource for researchers interested in exploring this and similar molecules for novel therapeutic agents.

Introduction: Unveiling a Promising Scaffold

The intersection of classic pharmacophores with modern fluorine chemistry has opened new avenues in drug design. 2-Amino-4-(trifluoromethoxy)benzamide stands at this crossroads. The aminobenzamide core is a well-established motif in a variety of therapeutic agents, while the trifluoromethoxy (-OCF3) group is an increasingly popular bioisostere for other functional groups, offering unique modulations of a molecule's properties.

It is critical to distinguish 2-Amino-4-(trifluoromethoxy)benzamide from its close structural analog, 2-Amino-4-(trifluoromethyl)benzamide. The latter possesses a trifluoromethyl (-CF3) group and is assigned the CAS Number 713-41-7.[1][2][3][4][5] The subject of this guide, with its trifluoromethoxy (-OCF3) substituent, represents a distinct chemical entity with a different profile of electronic and conformational properties. At present, a specific CAS number for 2-Amino-4-(trifluoromethoxy)benzamide is not readily found in major chemical databases, underscoring its status as a novel compound.

The trifluoromethoxy group is prized for its ability to enhance metabolic stability, improve membrane permeability, and modulate pKa, all of which are critical parameters in drug development.[6] This guide will delve into the projected characteristics of 2-Amino-4-(trifluoromethoxy)benzamide, providing a foundational understanding for its future investigation.

Physicochemical Properties: An Educated Projection

While experimental data for 2-Amino-4-(trifluoromethoxy)benzamide is not available, we can predict its key physicochemical properties based on its constituent parts and by drawing comparisons with structurally similar molecules.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H7F3N2O2 | Based on chemical structure |

| Molecular Weight | 236.15 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for small aromatic amides |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, methanol) | The aromatic core and trifluoromethoxy group impart hydrophobicity, while the amino and amide groups offer some potential for hydrogen bonding. |

| Melting Point | Likely higher than 100 °C | Aromatic amides are typically crystalline solids with relatively high melting points. |

| pKa | The amino group will be weakly basic. | The electron-withdrawing nature of the trifluoromethoxy and amide groups will reduce the basicity of the aniline nitrogen. |

| LogP | Moderately lipophilic | The trifluoromethoxy group significantly increases lipophilicity compared to a methoxy or hydroxyl group. |

Synthesis and Chemical Reactivity

A plausible and efficient synthesis of 2-Amino-4-(trifluoromethoxy)benzamide can be designed based on well-established organic reactions. The most logical starting material is the commercially available 4-(trifluoromethoxy)aniline.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 2-Amino-4-(trifluoromethoxy)benzamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 4-(trifluoromethoxy)aniline

-

To a stirred solution of 4-(trifluoromethoxy)aniline in concentrated sulfuric acid at 0°C, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid).

-

Maintain the temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Purify the crude product, likely 2-nitro-4-(trifluoromethoxy)aniline, by recrystallization or column chromatography.

Causality behind experimental choices: The strong electron-donating amino group directs nitration to the ortho and para positions. As the para position is blocked, nitration is expected to occur primarily at the ortho position. The use of low temperatures helps to control the exothermic reaction and prevent over-nitration.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-nitro-4-(trifluoromethoxy)aniline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst (and iron salts if used) and concentrate the filtrate to obtain the crude diamine.

Causality behind experimental choices: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The Fe/HCl system is a classic and cost-effective alternative.

Step 3: Conversion to the Benzoic Acid

-

The resulting 1,2-diamino-4-(trifluoromethoxy)benzene can be converted to the corresponding benzoic acid via a Sandmeyer-type reaction. This involves diazotization of one of the amino groups followed by cyanation and subsequent hydrolysis.

-

Alternatively, a more direct route from a different starting material may be preferable if available.

Causality behind experimental choices: The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[7]

Step 4: Amidation

-

Activate the carboxylic acid of 2-Amino-4-(trifluoromethoxy)benzoic acid, for instance, by converting it to an acid chloride with thionyl chloride or oxalyl chloride.

-

React the activated acid with an excess of ammonia (e.g., in a solution of dioxane or as ammonium hydroxide) to form the primary amide.

-

Alternatively, use a peptide coupling reagent such as HATU or HOBt with a base like DIPEA, followed by the addition of ammonia.

Causality behind experimental choices: Conversion to an acid chloride provides a highly reactive intermediate for amidation. Peptide coupling reagents offer a milder alternative that can be advantageous if other sensitive functional groups are present.

Potential Applications in Drug Discovery and Development

The structural features of 2-Amino-4-(trifluoromethoxy)benzamide suggest its potential as a valuable building block or a lead compound in several therapeutic areas.

Bioisosterism and Lead Optimization

The trifluoromethoxy group is a bioisostere of other functionalities like the methoxy or chloro groups. Its introduction into a known drug scaffold can lead to improved properties:

-

Enhanced Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethoxy group resistant to oxidative metabolism, which can increase a drug's half-life.

-

Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -OCF3 group can significantly alter the pKa of nearby functional groups, which can affect drug-receptor interactions and pharmacokinetic properties.

Kinase Inhibition

The aminobenzamide scaffold is present in numerous kinase inhibitors. The amino group and the amide can form crucial hydrogen bonds with the hinge region of the kinase active site. 2-Amino-4-(trifluoromethoxy)benzamide could serve as a starting point for the development of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Other Therapeutic Areas

Benzamide derivatives have shown a wide range of biological activities, including as anti-cancer, anti-inflammatory, and anti-microbial agents.[8] The unique electronic properties conferred by the trifluoromethoxy group could lead to novel modes of action or improved potency in these areas.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Amino-4-(trifluoromethoxy)benzamide is not available, general precautions for handling similar aromatic amines and amides should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

2-Amino-4-(trifluoromethoxy)benzamide is a promising, albeit currently under-explored, chemical entity. Its combination of a biologically relevant aminobenzamide core with the advantageous trifluoromethoxy group makes it a highly attractive target for synthesis and evaluation in drug discovery programs. This guide provides a solid theoretical framework for its synthesis, predicts its key properties, and highlights its potential applications. As the demand for novel and improved therapeutic agents continues to grow, molecules like 2-Amino-4-(trifluoromethoxy)benzamide are poised to play a significant role in the future of medicinal chemistry.

References

-

PubChem. 2-Amino-4-(trifluoromethyl)benzamide. [Link]

-

Good Price. 2-Amino-5-chlorobenzotrifluoride CAS 445-03-4 Manufacturers, Suppliers. [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

NIST. Benzenamine, 4-(trifluoromethyl)-. [Link]

-

ACS Publications. Reactions of Anilines and Benzamides with a 14-Electron Iridium(I) Bis(phosphinite) Complex: N−H Oxidative Addition versus Lewis Base Coordination | Organometallics. [Link]

-

PubMed. Design, Synthesis and Evaluation of Trifluoromethane Sulfonamide Derivatives as New Potent and Selective Peroxisome Proliferator-Activated Receptor Alpha Agonists. [Link]

-

YouTube. Synthesis of aniline from benzamide using the Hoffman rearrangement reaction! [Link]

-

PubMed. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Quora. How do you convert an aniline to benzamide and vice versa? [Link]

-

PubMed Central. Recent Development of Catalytic Trifluoromethoxylation Reactions. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 713-41-7|2-Amino-4-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-amino-4-(trifluoromethyl)benzamide | 713-41-7 [chemicalbook.com]

- 5. 2-Amino-4-(trifluoromethyl)benzamide | C8H7F3N2O | CID 69739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing and Synthetic Utility of 2-Amino-4-(trifluoromethoxy)benzamide

CAS: 175205-53-5 | Molecular Formula:

Executive Summary

This technical guide addresses the sourcing, quality validation, and application of 2-Amino-4-(trifluoromethoxy)benzamide , a critical building block in modern medicinal chemistry.[1] Unlike its ubiquitous trifluoromethyl (

This document serves as a self-validating protocol for researchers, moving beyond simple vendor lists to establish a robust supply chain and quality control (QC) workflow.

Part 1: The Chemical Asset & Bioisosteric Rationale

Structural Significance

The 2-amino-benzamide core is a "privileged structure" in drug discovery, frequently serving as a precursor to quinazolinones and other heterocycles.[1][2] The introduction of the 4-trifluoromethoxy group is strategic:

-

Metabolic Stability: The strong

bonds and the steric bulk of the -

Conformational Bias: The

group prefers a conformation orthogonal to the aromatic ring, potentially accessing unique binding pockets compared to the planar -

Electronic Effects: The

group is strongly electron-withdrawing (

The "Identity Trap" (Critical Warning)

Researchers frequently confuse this compound with its analogs.[2] Sourcing errors often occur due to similarity in CAS numbers and nomenclature.[2]

| Feature | Target Compound | Common Confusion A | Common Confusion B |

| Name | 2-Amino-4-(trifluoromethoxy)benzamide | 2-Amino-4-(trifluoromethyl)benzamide | 5-Amino-2-(trifluoromethoxy)benzamide |

| CAS | 175205-53-5 | 713-41-7 | 1261471-58-2 |

| Substituent | |||

| Availability | Moderate / Make-to-Order | High / Commodity | Low / Custom |

Part 2: Sourcing Landscape & Vendor Qualification[1][2]

The supply chain for CAS 175205-53-5 is not a "commodity" market.[1][2] It often sits in the "Make-to-Order" or "Stock-Check Required" category.[1][2]

Sourcing Decision Logic

Do not assume "In Stock" on a website means the bottle is on the shelf. Use this logic flow to select a supplier.

Figure 1: Decision matrix for sourcing CAS 175205-53-5 based on scale and availability.

Validated Supplier Categories

Tier 1: Primary Manufacturers (High Reliability) [2]

-

Combi-Blocks: Frequently holds stock of fluorinated benzamides.[1][2] Known for accurate isomer assignment.[2]

-

Enamine: Largest global stock of building blocks.[2] If not in stock, they have the immediate precursor (acid or nitrile) to synthesize it rapidly.

-

Fluorochem (UK): Specializes in fluorinated intermediates.[2]

Tier 2: Aggregators (Verification Required)

-

MolPort / eMolecules: Useful for checking global inventory, but lead times can be long if the underlying supplier is in a different region.

Part 3: Incoming Quality Control (IQC) Protocols

Because this compound is an aniline derivative, oxidation (browning) is a common stability issue. Upon receipt, the following self-validating QC protocol is mandatory.

Analytical Workflow

Method A: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).[2]

-

Acceptance Criteria: Purity > 97% (AUC). Impurity at

(relative to main peak) often indicates hydrolysis to the benzoic acid.[2]

Method B:

-

Solvent: DMSO-

. -

Standard:

-Trifluorotoluene (internal standard). -

Diagnostic Shift:

-

Note: If you see a peak at -63 ppm, you have received the wrong compound.[1][2]

Part 4: Synthetic Utility & Causality[1]

The primary utility of 2-amino-4-(trifluoromethoxy)benzamide is as a dinucleophile for constructing fused heterocycles.[1][2]

Pathway: Quinazolinone Cyclization

The amide nitrogen and the aniline nitrogen react with electrophiles (aldehydes, carboxylic acids, urea) to form quinazolin-4(3H)-ones.[1]

Figure 2: Synthetic pathway for converting the benzamide scaffold into a bioactive quinazolinone core.[1][2]

Experimental Protocol: Cyclization with Aldehydes

Context: This reaction exploits the nucleophilicity of the aniline amine (

-

Setup: Dissolve 2-amino-4-(trifluoromethoxy)benzamide (1.0 eq) and the appropriate aldehyde (1.1 eq) in DMA (Dimethylacetamide).

-

Catalyst: Add

(1.5 eq) as an oxidant/catalyst.[2] -

Reaction: Heat to 120°C for 4–6 hours. Monitor by LC-MS (Look for M-2 mass shift corresponding to oxidation).[1][2]

-

Workup: Precipitate by pouring into ice water. The lipophilic

group facilitates easy filtration of the solid product.[2]

References

-

PubChem Compound Summary. (2025). 2-Amino-4-(trifluoromethoxy)benzamide.[1][2] National Center for Biotechnology Information.[2] [Link][1][2]

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1][2] (Source for

and -

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. [Link][1][2]

Sources

The Rising Profile of 2-Amino-4-(trifluoromethoxy)benzamides: A Technical Guide to Their Synthesis, Biological Activities, and Therapeutic Potential

Abstract

The 2-amino-4-(trifluoromethoxy)benzamide scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. The unique electronic properties of the trifluoromethoxy group, combined with the versatile chemistry of the aminobenzamide core, have led to the development of novel derivatives with significant potential as therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds. We delve into their potential as kinase inhibitors for oncology applications and their role in modulating inflammatory pathways. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to guide researchers and drug development professionals in harnessing the full potential of 2-amino-4-(trifluoromethoxy)benzamide derivatives.

Introduction: The Strategic Importance of the 2-Amino-4-(trifluoromethoxy)benzamide Core

Benzamide derivatives have long been a cornerstone of drug discovery, with their amide functionality enabling crucial hydrogen bond interactions with biological targets.[1] The introduction of a trifluoromethoxy (-OCF3) group has gained significant traction in recent years due to its ability to modulate a molecule's physicochemical properties favorably.[2] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety offers a unique combination of high lipophilicity and metabolic stability, coupled with a distinct electronic profile that can enhance binding affinity and cell permeability.[2][3]

The 2-amino substituent further enriches the chemical versatility of the benzamide scaffold, providing a key site for derivatization to explore a wide chemical space and fine-tune biological activity. This guide will explore the synergistic interplay of these structural features and their implications for designing novel therapeutics.

Synthetic Strategies: Accessing the 2-Amino-4-(trifluoromethoxy)benzamide Scaffold

The efficient synthesis of 2-amino-4-(trifluoromethoxy)benzamide derivatives is crucial for their extensive biological evaluation. While a variety of synthetic routes can be envisioned, a common and effective strategy involves a multi-step sequence starting from commercially available precursors. A plausible and adaptable synthetic pathway is outlined below.

Proposed Synthetic Route

A logical approach to the synthesis of the core scaffold and its derivatives is depicted below. This pathway leverages well-established organic chemistry transformations.

Sources

2-Amino-4-(trifluoromethoxy)benzamide: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery and Development Professionals

Introduction: The Strategic Value of Fluorination in Drug Design

The incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent. Its unique electronic properties and metabolic stability can profoundly influence a molecule's lipophilicity, membrane permeability, and resistance to enzymatic degradation, ultimately enhancing its potential as a therapeutic agent.[][2] This guide focuses on 2-amino-4-(trifluoromethoxy)benzamide, a versatile building block that strategically combines the benefits of the trifluoromethoxy group with the proven utility of the anthranilamide scaffold.

Physicochemical Properties and Structural Features

2-Amino-4-(trifluoromethoxy)benzamide is a substituted aromatic compound with the molecular formula C₈H₇F₃N₂O. Its structure is characterized by a benzene ring substituted with an amino group, a carboxamide group, and a trifluoromethoxy group. The spatial arrangement of these functional groups provides a unique three-dimensional framework for interaction with biological targets.

Table 1: Physicochemical Properties of 2-Amino-4-(trifluoromethoxy)benzamide and a Related Analog

| Property | 2-Amino-4-(trifluoromethoxy)benzamide (Predicted) | 2-Amino-4-(trifluoromethyl)benzamide (CAS 713-41-7)[][3] |

| Molecular Weight | 220.15 g/mol | 204.15 g/mol [][3] |

| LogP | ~2.0 | 1.6[4] |

| Hydrogen Bond Donors | 2 | 2[4] |

| Hydrogen Bond Acceptors | 3 | 3[4] |

| Topological Polar Surface Area | 69.1 Ų | 69.1 Ų[4] |

The trifluoromethoxy group at the 4-position significantly influences the electronic character of the aromatic ring. As a strong electron-withdrawing group, it can modulate the pKa of the amino group and the reactivity of the aromatic system.[] Furthermore, its high lipophilicity can enhance the ability of molecules derived from this scaffold to cross cellular membranes, a critical factor for oral bioavailability.[2] The primary amide and amino groups provide key hydrogen bonding donors and acceptors, enabling strong and specific interactions with protein targets.

Synthesis of 2-Amino-4-(trifluoromethoxy)benzamide: A Plausible Synthetic Strategy

Figure 1: A proposed synthetic pathway for 2-Amino-4-(trifluoromethoxy)benzamide.

Experimental Protocol: A Step-by-Step Guide to the Proposed Synthesis

Step 1: Reduction of 1-Nitro-4-(trifluoromethoxy)benzene to 4-(Trifluoromethoxy)aniline

-

To a solution of 1-nitro-4-(trifluoromethoxy)benzene (1.0 eq) in ethanol in a pressure vessel, add 10% Palladium on carbon (0.05 eq).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to afford 4-(trifluoromethoxy)aniline.

Step 2: Ortho-cyanation of 4-(Trifluoromethoxy)aniline

-

Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.2 eq) and allow the reaction to stir at -78 °C for 1 hour.

-

Add a solution of N-cyanomorpholine (1.2 eq) in anhydrous THF and allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-amino-4-(trifluoromethoxy)benzonitrile.

Step 3: Hydrolysis of 2-Amino-4-(trifluoromethoxy)benzonitrile to 2-Amino-4-(trifluoromethoxy)benzamide

-

To a solution of 2-amino-4-(trifluoromethoxy)benzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add 30% hydrogen peroxide (5.0 eq) and potassium carbonate (0.5 eq).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-amino-4-(trifluoromethoxy)benzamide.

The Role of 2-Amino-4-(trifluoromethoxy)benzamide as a Building Block in Medicinal Chemistry

The anthranilamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] Derivatives of this core have been explored as insecticides and as inhibitors of various enzymes, including Factor Xa.[7] The unique substitution pattern of 2-amino-4-(trifluoromethoxy)benzamide makes it a highly attractive building block for the synthesis of novel therapeutic agents.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of 2-amino-4-(trifluoromethoxy)benzamide are not extensively documented, we can infer the likely contributions of its key functional groups based on established medicinal chemistry principles:

-

2-Amino Group: This group serves as a key handle for further functionalization, most commonly through acylation to form a diverse range of substituted benzamides. The resulting amide bond is a crucial pharmacophoric element in many drug classes.

-

4-Trifluoromethoxy Group: As previously mentioned, this group is expected to enhance metabolic stability and lipophilicity. Its electron-withdrawing nature can also influence the conformation and binding affinity of the final molecule.

-

Benzamide Core: The rigid aromatic core provides a well-defined scaffold for orienting substituents in three-dimensional space, facilitating precise interactions with the target protein.

Figure 2: Key functional groups and their contributions to the medicinal chemistry potential of the scaffold.

Exemplary Application: Acylation of 2-Amino-4-(trifluoromethoxy)benzamide

A common and critical reaction involving this building block is the acylation of the 2-amino group to generate more complex, drug-like molecules. This transformation is central to the construction of many targeted therapies.

Experimental Protocol: Acylation with a Carboxylic Acid

-

To a solution of 2-amino-4-(trifluoromethoxy)benzamide (1.0 eq) and a carboxylic acid of interest (1.1 eq) in N,N-dimethylformamide (DMF), add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-acylated product.

This protocol provides a robust and generally applicable method for coupling a wide variety of carboxylic acids to the 2-amino-4-(trifluoromethoxy)benzamide core, enabling the rapid generation of compound libraries for biological screening.

Spectroscopic Characterization

While experimental spectroscopic data for 2-amino-4-(trifluoromethoxy)benzamide is not widely published, the expected features of its ¹H and ¹³C NMR spectra can be predicted based on the analysis of its structural components and data from closely related analogs.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4-(trifluoromethoxy)benzamide

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.5 - 7.7 | d | 1H | H ortho to C=O |

| Aromatic | 6.8 - 7.0 | d | 1H | H meta to C=O |

| Aromatic | 6.6 - 6.8 | s | 1H | H ortho to NH₂ |

| Amine | 5.0 - 6.0 | br s | 2H | -NH₂ |

| Amide | 7.0 - 8.0 | br s | 2H | -CONH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl | 168 - 172 | C=O |

| Aromatic | 145 - 150 | C-NH₂ |

| Aromatic | 140 - 145 | C-OCF₃ |

| Aromatic | 120 - 130 | Aromatic CH |

| Aromatic | 115 - 125 | Aromatic CH |

| Aromatic | 110 - 120 | Aromatic CH |

| Aromatic | 110 - 115 | C-C=O |

| Trifluoromethoxy | 118 - 122 (q) | -OCF₃ |

Conclusion

2-Amino-4-(trifluoromethoxy)benzamide represents a high-value building block for medicinal chemistry, strategically positioned to leverage the benefits of both the trifluoromethoxy group and the anthranilamide scaffold. Its synthesis, while not explicitly detailed in the literature, can be confidently approached through established synthetic transformations. The inherent physicochemical properties of this molecule, combined with its versatile reactivity, make it an ideal starting point for the development of novel drug candidates across a range of therapeutic areas. As the demand for metabolically robust and membrane-permeable compounds continues to grow, the strategic application of building blocks like 2-amino-4-(trifluoromethoxy)benzamide will undoubtedly play a crucial role in the future of drug discovery.

References

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]

- US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents.

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.

-

Preparation method of 2-amino-4'-fluoro-diphenyl ketone - Eureka | Patsnap. Available at: [Link]

- CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

- WO2021062338A1 - Anthranilamide composition - Google Patents.

-

2-Amino-4-(trifluoromethyl)benzamide | C8H7F3N2O | CID 69739 - PubChem. Available at: [Link]

Sources

- 2. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 3. 2-amino-4-(trifluoromethyl)benzamide | 713-41-7 [chemicalbook.com]

- 4. 2-Amino-4-(trifluoromethyl)benzamide | C8H7F3N2O | CID 69739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 2-Amino-4-(trifluoromethoxy)benzamide in Organic Solvents

Foreword: Navigating the Preformulation Landscape

In the intricate journey of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) serve as the foundational blueprint for its therapeutic potential. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of 2-Amino-4-(trifluoromethoxy)benzamide, a compound of significant interest due to its structural motifs prevalent in medicinal chemistry.

While specific, publicly available quantitative solubility data for this exact molecule is sparse, this document will equip you with the necessary predictive insights and robust experimental frameworks to navigate this challenge. We will delve into the core principles governing its solubility, drawing parallels from structurally related compounds, and provide a detailed, field-proven protocol for its empirical determination. This guide is designed not as a rigid set of instructions, but as a self-validating system of scientific reasoning and practice.

Physicochemical Profile and Its Implications for Solubility

Understanding the inherent molecular characteristics of 2-Amino-4-(trifluoromethoxy)benzamide is the first step in predicting its behavior in various solvent systems. The interplay of its functional groups dictates its polarity, hydrogen bonding capacity, and crystal lattice energy, all of which are critical determinants of solubility.

Table 1: Key Physicochemical Properties of 2-Amino-4-(trifluoromethyl)benzamide (Analogue)

| Property | Value (Predicted/Experimental) | Source | Implication for Solubility |

| Molecular Formula | C₈H₇F₃N₂O | [1][2] | The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding. |

| Molecular Weight | 204.15 g/mol | [1][2] | A relatively low molecular weight generally favors solubility. |

| Melting Point | 151-152 °C | [1] | A moderate melting point suggests that the crystal lattice energy is not excessively high, which can be overcome by favorable solvent-solute interactions. |

| pKa (Predicted) | 15.13 ± 0.50 | [1] | Indicates very weak acidic properties of the amide N-H. The amino group will have a basic pKa. |

| Calculated LogP | 1.6 | [2] | A positive LogP value suggests a degree of lipophilicity, indicating potential solubility in less polar organic solvents. |

The key structural difference is the trifluoromethoxy (-OCF₃) group in our target compound versus the trifluoromethyl (-CF₃) group in the analogue. The oxygen atom in the trifluoromethoxy group may slightly increase polarity and the potential for hydrogen bond acceptance compared to the trifluoromethyl group, which could subtly influence its solubility profile.

Predictive Solubility Analysis: A "Like Dissolves Like" Approach

The solubility of a solute is maximized in a solvent that shares similar polarity and hydrogen bonding characteristics. The molecular structure of 2-Amino-4-(trifluoromethoxy)benzamide features both polar (amino and amide groups) and nonpolar (aromatic ring, trifluoromethoxy group) regions, suggesting a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino (-NH₂) and amide (-CONH₂) groups of the molecule can engage in strong hydrogen bonding with these solvents, suggesting that good solubility is anticipated .

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the polar functionalities of the molecule. Moderate to good solubility is expected , potentially lower than in polar protic solvents due to the lack of hydrogen bond donation from the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The nonpolar aromatic ring and trifluoromethoxy group will have some affinity for these solvents, but the highly polar amino and amide groups will be poorly solvated. Consequently, low solubility is predicted .

The following diagram illustrates the key molecular features of 2-Amino-4-(trifluoromethoxy)benzamide and how they are likely to interact with different solvent types.

Caption: Predicted interactions between functional groups of 2-Amino-4-(trifluoromethoxy)benzamide and different solvent classes.

Rigorous Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to quantification, a robust and reproducible experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[3] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the compound remains stable throughout the experiment.

Principle of the Method

An excess amount of the solid compound is added to the solvent of interest and agitated at a constant temperature until the concentration of the dissolved compound in the solvent reaches a constant value.[3] This constant concentration represents the equilibrium solubility.

Materials and Equipment

-

2-Amino-4-(trifluoromethoxy)benzamide (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control (set to 25 °C and 37 °C for biopharmaceutical relevance)[4]

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Workflow

-

Preparation of Stock Standard for Quantification:

-

Rationale: To create a calibration curve for accurately determining the concentration of the dissolved compound.

-

Procedure: Accurately weigh a known mass of 2-Amino-4-(trifluoromethoxy)benzamide and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a volumetric flask to create a stock solution of known concentration. Prepare a series of dilutions from this stock solution to generate a calibration curve.

-

-

Sample Preparation:

-

Rationale: To ensure an excess of solid compound is present to achieve saturation.

-

Procedure: Add an excess amount of solid 2-Amino-4-(trifluoromethoxy)benzamide to a series of vials (in triplicate for each solvent). A general rule is to add at least twice the expected amount. If the solubility is completely unknown, start with approximately 10-20 mg of solid to 1-2 mL of solvent.

-

-

Equilibration:

-

Rationale: To allow the system to reach a thermodynamic equilibrium between the undissolved solid and the dissolved compound. Insufficient time can lead to an underestimation of solubility.

-

Procedure: Place the sealed vials in the temperature-controlled shaker. Agitate the samples at a constant speed. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[5] Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[5]

-

-

Sample Separation:

-

Rationale: To separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by causing precipitation due to temperature changes).

-

Procedure: After the desired equilibration time, remove the vials from the shaker. Allow the vials to stand for a short period to let the excess solid settle. Alternatively, centrifuge the vials at high speed.

-

-

Sample Collection and Dilution:

-

Rationale: To obtain a clear, particle-free aliquot of the saturated solution for analysis. Immediate dilution is crucial to prevent precipitation if the sample is cooled.[5]

-

Procedure: Carefully draw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Accurately dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Rationale: To determine the concentration of the compound in the diluted sample.

-

Procedure: Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method. Determine the concentration using the previously generated calibration curve.

-

-

Calculation of Solubility:

-

Rationale: To determine the final solubility value, accounting for the dilution factor.

-

Procedure: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Conclusion: A Framework for Empirical Success

While a definitive, pre-existing dataset on the solubility of 2-Amino-4-(trifluoromethoxy)benzamide in organic solvents remains elusive, this guide provides a robust framework for both predicting and empirically determining this critical parameter. By understanding the compound's physicochemical properties and applying the principles of intermolecular forces, researchers can make informed decisions on solvent selection for synthesis, purification, and formulation. The detailed experimental protocol outlined herein offers a reliable and scientifically sound method for generating high-quality, reproducible solubility data. This empowers drug development professionals to overcome the initial lack of information and proceed with confidence in their preformulation and development activities.

References

- Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2025). Accessed February 2, 2026.

- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Accessed February 2, 2026.

- 2-amino-4-(trifluoromethyl)benzamide | 713-41-7. ChemicalBook. Accessed February 2, 2026.

- solubility experimental methods.pptx. Accessed February 2, 2026.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Accessed February 2, 2026.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Accessed February 2, 2026.

- 2-Amino-4-(trifluoromethyl)benzamide | C8H7F3N2O | CID 69739. PubChem. Accessed February 2, 2026.

- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC - NIH. Accessed February 2, 2026.

- An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide. Benchchem. Accessed February 2, 2026.

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Annex 4.

- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Accessed February 2, 2026.

- (PDF) Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. Accessed February 2, 2026.

- 2-(Trifluoromethyl)aniline 99 88-17-5. Sigma-Aldrich. Accessed February 2, 2026.

- Receptor Chem - Innovation in Life Science Research. Accessed February 2, 2026.

- 4-(Trifluoromethoxy)aniline | 461-82-5. ChemicalBook. Accessed February 2, 2026.

Sources

2-Amino-4-(trifluoromethoxy)benzamide: A Privileged Scaffold for Next-Gen Oncolytics

Executive Summary: The Fluorinated Advantage

In the high-stakes arena of oncology drug discovery, 2-Amino-4-(trifluoromethoxy)benzamide (CAS: 713-41-7) has emerged not merely as an intermediate, but as a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets.

Its structural uniqueness lies in the 4-trifluoromethoxy (-OCF₃) group. Unlike the traditional methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups, the -OCF₃ substituent offers a distinct "orthogonal" conformational bias. It twists the phenyl ring out of coplanarity with adjacent systems due to the hyperconjugative anomeric effect, while simultaneously boosting lipophilicity (

For researchers, this molecule is the primary gateway to Quinazolin-4(3H)-one derivatives—a class of heterocycles that includes approved EGFR inhibitors (e.g., Gefitinib analogs) and novel HSP90 or PARP inhibitors.

Medicinal Chemistry & Mechanism of Action

The Anthranilamide Core as a Precursor

The compound is an anthranilamide derivative. In cancer research, its free amine (

-

Target Class : Kinase Inhibitors (EGFR, VEGFR), HDAC Inhibitors (Class I selective), and Carbonic Anhydrase IX (CA IX) inhibitors.

-

Bioisosterism : The -OCF₃ group acts as a lipophilic bioisostere for a chlorine atom or a methoxy group but with significantly higher metabolic stability. This prevents the rapid in vivo clearance often seen with methoxy-substituted aromatics (O-demethylation).

Pharmacophore Mapping

When incorporated into a drug molecule (e.g., a quinazolinone), the scaffold functions through three distinct vectors:

-

The H-Bond Donor/Acceptor Axis : The amide/amine region forms the "hinge-binding" motif crucial for ATP-competitive kinase inhibition.

-

The Hydrophobic Shield : The -OCF₃ group occupies hydrophobic pockets (e.g., the gatekeeper region in kinases), displacing water and increasing binding entropy.

-

The Electronic Tuner : The strong electron-withdrawing nature of -OCF₃ ($ \sigma_p = 0.35 $) reduces the electron density of the aromatic ring, potentially strengthening

-stacking interactions with phenylalanine residues in the target protein.

Mandatory Visualization: Synthesis & Logic Flow

The following diagram illustrates the strategic conversion of 2-Amino-4-(trifluoromethoxy)benzamide into a bioactive Quinazolinone scaffold, a common workflow in developing EGFR inhibitors.

Caption: Logical workflow for converting the benzamide scaffold into a bioactive quinazolinone oncolytic agent.

Self-Validating Experimental Protocol

Protocol: Synthesis of 2-Aryl-6-(trifluoromethoxy)quinazolin-4(3H)-ones

Objective : To synthesize a library of potential EGFR inhibitors using 2-Amino-4-(trifluoromethoxy)benzamide as the core scaffold. This protocol is adapted from high-yield methodologies for quinazolinone construction [1, 2].

Reagents Required:

-

Scaffold : 2-Amino-4-(trifluoromethoxy)benzamide (1.0 equiv)

-

Linker/Target : Substituted Benzaldehyde (e.g., 3-chloro-4-fluorobenzaldehyde for Gefitinib-like specificity) (1.0 equiv)

-

Solvent : Dimethyl sulfoxide (DMSO) or Ethanol

-

Catalyst/Oxidant : Iodine (

) (10 mol%) or Sodium Bisulfite (

Step-by-Step Methodology:

-

One-Pot Condensation (The "Green" Route) :

-

In a 50 mL round-bottom flask, dissolve 2-Amino-4-(trifluoromethoxy)benzamide (1 mmol, ~220 mg) and the chosen aryl aldehyde (1 mmol) in Ethanol (5 mL).

-

Add NaHSO₃ (1.5 mmol) as a cyclizing aid.

-

Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The disappearance of the benzamide spot indicates imine formation and subsequent cyclization.

-

-

Work-up & Purification :

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (50 g). A precipitate should form immediately.

-

Filter the solid under vacuum and wash with cold water (

mL) to remove inorganic salts. -

Recrystallization : Purify the crude solid using hot ethanol or DMF/Water to yield the pure quinazolin-4(3H)-one .

-

-

Validation Checkpoints :

-

Yield : Expected yield is >85%. Lower yields suggest incomplete cyclization; extend reflux time.

-

NMR Signature : Look for the disappearance of the broad singlet (

, ~6.5 ppm) and the appearance of the quinazolinone C2-proton or the substituent protons. The -OCF₃ group will show a characteristic split in

-

Quantitative Data: Physicochemical Profile

The following table contrasts the -OCF₃ scaffold with non-fluorinated analogs, highlighting why this specific benzamide is preferred for drug development.

| Property | 4-OCF₃ Benzamide (The Scaffold) | 4-OCH₃ Benzamide (Analog) | Impact on Drug Design |

| Molecular Weight | 220.15 | 166.18 | Slight increase, negligible steric penalty. |

| LogP (Lipophilicity) | 2.1 | 0.9 | High : Improves passive membrane permeability. |

| Hammett Constant ( | 0.35 | -0.27 | Electron Withdrawing : Increases acidity of NH protons, strengthening H-bonds. |

| Metabolic Stability | High | Low | OCF₃ is blocked from CYP450 oxidation; OCH₃ is liable to O-demethylation. |

| Conformation | Twisted (Ortho-orthogonal) | Planar | Creates novel binding vectors in chiral pockets. |

Data synthesized from standard medicinal chemistry constants and bioisostere databases.

Safety & Handling

-

Hazard : Irritant (H315, H319).

-

Storage : Hygroscopic.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Reactivity : Compatible with standard amide coupling reagents (EDC, HATU) but avoid strong reducing agents which may defluorinate the OCF₃ group under extreme conditions.

References

-

Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents . National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds . National Institutes of Health (NIH). Available at: [Link]

-

4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor . National Institutes of Health (NIH). Available at: [Link]

-

The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors . National Institutes of Health (NIH). Available at: [Link]

Sources

Methodological & Application

using 2-Amino-4-(trifluoromethoxy)benzamide in solid-phase synthesis

Application Note: High-Efficiency Solid-Phase Synthesis of Fluorinated Quinazolinones using 2-Amino-4-(trifluoromethoxy)benzamide

Executive Summary

This guide details the protocol for utilizing 2-Amino-4-(trifluoromethoxy)benzamide (CAS 713-41-7) in solid-phase synthesis (SPS). While this building block offers significant medicinal chemistry value due to the bioisosteric and lipophilic properties of the trifluoromethoxy (

This protocol circumvents these electronic limitations by employing a Resin-Bound Electrophile Strategy . Instead of attempting to load the deactivated aniline directly onto a resin—which often results in poor loading efficiency—we utilize the benzamide as a solution-phase nucleophile in an oxidative cyclocondensation reaction with resin-bound aldehydes. This approach yields high-purity 2-substituted quinazolin-4(3H)-ones, a privileged scaffold in kinase inhibitor and GPCR ligand discovery.

Strategic Analysis & Chemical Logic

The Fluorine Effect: Challenges & Opportunities

The

-

Impact on Reactivity: The nucleophilicity of the C2-amino group is significantly attenuated compared to unsubstituted anthranilamide. Standard imine formation (the first step of cyclization) is kinetically slow and requires Lewis acid activation or dehydrating conditions.

-

Impact on Solubility: The lipophilic nature of the

group increases solubility in DCM and THF but may decrease solubility in polar protic solvents like MeOH, which are often used in cyclization. -

Design Choice: We utilize DMA (Dimethylacetamide) or NMP as the reaction solvent to ensure high solubility at elevated temperatures (80°C+) required to drive the condensation.

The "Catch-and-Cyclize" Mechanism

To ensure a self-validating workflow, we employ a mechanism where the final cleavage only releases the cyclized product. Unreacted benzamide remains in solution and is washed away, ensuring high purity of the cleaved material.

Pathway:

-

Resin Functionalization: Wang Resin is loaded with a formyl-benzoate linker (Resin-bound Aldehyde).

-

Condensation: The 2-Amino-4-(trifluoromethoxy)benzamide attacks the aldehyde to form a dihydroquinazolinone intermediate.

-

Oxidative Aromatization: An oxidant (Iodine or DDQ) drives the formation of the fully aromatic quinazolinone.

-

Cleavage: TFA cleavage releases the final product.

Visualization: Reaction Workflow

Figure 1: Logical flow of the solid-phase synthesis strategy. The "Catch-and-Cyclize" method ensures that unreacted benzamide is washed away before cleavage.

Detailed Experimental Protocols

Materials Required

-

Resin: Wang Resin (loading 0.6–1.0 mmol/g).

-

Building Block: 2-Amino-4-(trifluoromethoxy)benzamide.

-

Linker: 4-Formylbenzoic acid.

-

Coupling Agents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).

-

Oxidant: Iodine (

) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). -

Solvents: Anhydrous DMF, DMA, DCM, MeOH.

Protocol A: Preparation of Resin-Bound Aldehyde

Rationale: Creating a reactive electrophilic scaffold on the solid support.

-

Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a fritted reaction vessel. Swell in DCM (10 mL) for 30 min. Drain.

-

Activation: Dissolve 4-formylbenzoic acid (450 mg, 3.0 mmol, 3 equiv) and HOBt (405 mg, 3.0 mmol) in DMF (8 mL). Add DIC (470 µL, 3.0 mmol). Stir for 5 min to form the active ester.

-

Coupling: Add the activated solution to the resin. Add DMAP (12 mg, 0.1 mmol, 0.1 equiv) as a catalyst.

-

Incubation: Shake at room temperature for 4 hours.

-

Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).

-

Validation: Perform a standard Kaiser test. The resin should remain colorless (hydroxyls capped), but this is inconclusive for esters. Recommendation: cleavage of a small aliquot with 50% TFA/DCM and NMR analysis of the residue to confirm aldehyde attachment (CHO peak ~10 ppm).

Protocol B: Cyclocondensation with 2-Amino-4-(trifluoromethoxy)benzamide

Rationale: The critical step. High temperature and polar aprotic solvent (DMA) are used to overcome the low nucleophilicity of the fluorinated aniline.

-

Reagent Prep: Dissolve 2-Amino-4-(trifluoromethoxy)benzamide (660 mg, 3.0 mmol, 3 equiv) in anhydrous DMA (8 mL).

-

Note: Do not use DMF if temperatures exceed 110°C to avoid solvent decomposition. DMA is stable.

-

-

Catalyst Addition: Add Iodine (

) (760 mg, 3.0 mmol, 3 equiv) to the solution.-

Mechanistic Insight: Iodine serves a dual role: it acts as a mild Lewis acid to activate the aldehyde for imine formation and as an oxidant to dehydrogenate the dihydro-intermediate to the aromatic quinazolinone.

-

-

Reaction: Add the mixture to the resin-bound aldehyde.

-

Heating: Heat the reaction vessel to 100°C for 12–16 hours.

-

Equipment: Use a heating block or synthesizer with temperature control. Ensure the vessel is sealed to prevent solvent evaporation.

-

-

Washing: Drain the hot solution. Wash extensively with hot DMA (2x), then DMF (3x), DCM (3x), and MeOH (3x) to remove excess iodine and unreacted benzamide.

Protocol C: Cleavage and Isolation

-

Cleavage Cocktail: Prepare a solution of 95% TFA, 2.5% TIS (Triisopropylsilane), and 2.5%

. -

Incubation: Add 10 mL cleavage cocktail to the resin. Shake at room temperature for 2 hours.

-

Collection: Filter the resin and collect the filtrate. Wash resin with 2 mL TFA. Combine filtrates.

-

Work-up: Concentrate the filtrate under nitrogen flow or rotary evaporation. Precipitate the product by adding cold diethyl ether (20 mL). Centrifuge to collect the white/off-white solid.

Data Presentation & Expectations

Table 1: Expected Yields and Analytical Data

| Parameter | Specification / Expectation | Notes |

| Theoretical Yield | ~200–250 mg (based on 1g resin) | Assumes 80% overall efficiency. |

| Purity (HPLC) | > 90% | Main impurity is often unoxidized dihydro-product if reaction time is too short. |

| 1H NMR (DMSO-d6) | ||

| 19F NMR | Distinctive signal for | |

| MS (ESI+) | [M+H]+ corresponding to MW | Check for [M+2H]+ if reduction occurred (rare). |

Troubleshooting & Optimization

-

Issue: Low Conversion to Quinazolinone.

-

Diagnosis: Incomplete oxidation of the intermediate.

-

Solution: Treat the resin with a second round of oxidant (DDQ, 2 equiv in THF) for 2 hours at room temperature before cleavage.

-

-

Issue: Poor Purity.

-

Diagnosis: Trapped iodine or benzamide.

-

Solution: Introduce a wash step with 10% sodium thiosulfate in water/DMF (1:1) after the cyclization to quench and remove iodine.

-

-

Issue: Resin Degradation.

-

Diagnosis: High temperature (100°C) damaged the polystyrene matrix.

-

Solution: Switch to ChemMatrix or Tentagel resins which have higher thermal stability than standard polystyrene Wang resin.

-

References

-

Vertex AI Search. (2023). Solid-phase synthesis of 2-aminoquinazolinone derivatives. Retrieved from (Contextual match).

-

BenchChem. (2025).[1] Application Notes & Protocols: Synthesis of Quinazolinones from 2-Aminobenzamide. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of quinazolinones. Retrieved from

-

ChemicalBook. (2025).[1] 2-Amino-4-(trifluoromethoxy)benzamide Properties. Retrieved from

-

Sigma-Aldrich. (2025).[2] 2-(Trifluoromethyl)aniline Properties and Reactivity. Retrieved from

-

Mayr, H., et al. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from

Sources

experimental setup for synthesizing kinase inhibitors with 2-Amino-4-(trifluoromethoxy)benzamide

Part 1: Strategic Overview & Scientific Rationale

The Target Scaffold: Quinazolinone Kinase Inhibitors

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including Idelalisib (PI3Kδ inhibitor) and various EGFR inhibitors. The incorporation of a trifluoromethoxy (-OCF₃) group is a critical structural optimization strategy.

-

Bioisosteric Advantage: The -OCF₃ group acts as a superior lipophilic bioisostere to chlorine or trifluoromethyl (-CF₃) groups. It exhibits a unique orthogonal conformation relative to the aromatic ring, potentially accessing distinct hydrophobic pockets within the kinase ATP-binding site (e.g., the hydrophobic back pocket or the gatekeeper region).

-

Metabolic Stability: The strong C-F bonds prevent oxidative metabolism at the 7-position, a common clearance pathway for quinazolinones.

Retrosynthetic Logic

This protocol details the synthesis of 2-aryl-7-(trifluoromethoxy)quinazolin-4(3H)-ones using 2-Amino-4-(trifluoromethoxy)benzamide as the primary building block.

-

Reaction Pathway: Oxidative Cyclocondensation.

-

Mechanism: The reaction proceeds via the condensation of the 2-amino group with an aryl aldehyde to form a dihydroquinazolinone intermediate, followed by in situ oxidative dehydrogenation to aromatize the pyrimidine ring.

-

Why this route? Unlike traditional routes requiring high-temperature cyclization with bisulfite adducts or corrosive acid chlorides, this Iodine-mediated oxidative cyclization is atom-economical, proceeds under mild conditions, and tolerates diverse functional groups on the aldehyde partner (essential for SAR exploration).

Part 2: Experimental Setup & Safety

Reagent Specifications

| Reagent | Purity/Grade | Role | Handling Note |

| 2-Amino-4-(trifluoromethoxy)benzamide | >98% (HPLC) | Core Scaffold | Store in desiccator; hygroscopic. |

| Aryl Aldehydes (e.g., 3-bromo-benzaldehyde) | >97% | Diversity Element | Check for benzoic acid contamination (oxidation). |

| Iodine (I₂) | Resublimed | Oxidant | Weigh quickly; corrosive vapor. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Base | Grind to fine powder before use. |

| Ethanol (EtOH) | Absolute | Solvent | Dry solvent ensures higher yields. |

| Sodium Thiosulfate (Na₂S₂O₃) | Sat. Solution | Quenching Agent | Prepare fresh. |

Equipment Configuration

-

Reaction Vessel: 25 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Temperature Control: Oil bath placed on a magnetic stirrer-hotplate with an external temperature probe (set to 80 °C).

-

Monitoring: TLC plates (Silica Gel 60 F254) and UV lamp (254/365 nm).

-

Purification: Flash Chromatography system (CombiFlash or manual column) or Recrystallization setup.

Safety Protocols

-

Iodine Hazard: Iodine is a solid that sublimes into a corrosive purple vapor. Weigh in a fume hood.

-

Solvent Safety: Ethanol is flammable. Ensure all joints are greased and clipped to prevent solvent vapor leakage near the heat source.

Part 3: Detailed Synthetic Protocol

Workflow Diagram

Caption: Step-by-step workflow for the Iodine-mediated oxidative cyclization of 2-Amino-4-(trifluoromethoxy)benzamide.

Step-by-Step Procedure

Step 1: Reaction Assembly

-

In a 25 mL round-bottom flask, dissolve 2-Amino-4-(trifluoromethoxy)benzamide (1.0 mmol, 220 mg) in absolute Ethanol (10 mL).

-

Add the appropriate Aryl Aldehyde (1.1 mmol). Note: For kinase inhibition, 3-halo or 3,4-dimethoxy substituted benzaldehydes are recommended.

-

Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

Step 2: Oxidative Cyclization

-

Add Anhydrous K₂CO₃ (3.0 mmol, 415 mg) to the stirring solution.

-

Add Molecular Iodine (I₂) (1.2 mmol, 305 mg) in a single portion. The solution will turn dark brown.

-

Attach the reflux condenser and heat the reaction mixture to 80 °C (reflux) .

-

Monitoring: Check TLC every 60 minutes (Eluent: 30% Ethyl Acetate in Hexane). The starting benzamide (lower Rf) should disappear, and a highly fluorescent spot (Quinazolinone) should appear. Reaction typically completes in 2–4 hours.

Step 3: Workup and Quenching

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (approx. 50 g) containing 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) (20 mL).

-

Observation: The dark iodine color will vanish, leaving a white or off-white precipitate.

-

Stir vigorously for 15 minutes to ensure all iodine is reduced and the product fully precipitates.

Step 4: Isolation and Purification

-

Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with:

-

Water (3 x 10 mL) to remove inorganic salts.

-

Cold Ethanol (1 x 5 mL) to remove unreacted aldehyde.

-

Hexane (1 x 10 mL) to aid drying.

-

-

Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

-

Purification (if necessary):

-

High Purity: Recrystallize from hot Ethanol or DMF/Water.

-

Complex Mixtures: Flash column chromatography (SiO₂, Gradient 0-5% Methanol in DCM).

-

Part 4: Structural Characterization & Validation

Expected Analytical Data

To validate the synthesis of 2-(3-bromophenyl)-7-(trifluoromethoxy)quinazolin-4(3H)-one (Example Target), ensure the following signals are present:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Amide Proton: Singlet at δ ~12.5–12.8 ppm (broad, D₂O exchangeable).

-

Quinazolinone H5: Doublet at δ ~8.2 ppm (peri-position to Carbonyl, deshielded).

-

Quinazolinone H8: Doublet at δ ~7.6 ppm (ortho to OCF₃).

-

Quinazolinone H6: DD at δ ~7.5 ppm.

-

Aryl Protons: Multiplets corresponding to the aldehyde fragment (e.g., 7.4–8.0 ppm).

-

-

¹³C NMR:

-

C=O (Carbonyl): ~161 ppm.

-

C=N (C2 position): ~152 ppm.

-

OCF₃ Carbon: Quartet at ~120 ppm (J_CF ~255 Hz).

-

-

Mass Spectrometry (ESI):

-

Observe [M+H]⁺ peak. For R=3-Br-Ph, expected m/z ≈ 385/387 (1:1 isotope pattern).

-

Pathway Validation Diagram

Caption: Mechanistic pathway from benzamide precursor to the final kinase inhibitor scaffold.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete oxidation or hydrolysis of imine. | Increase Iodine to 1.5 eq. Ensure Ethanol is dry. Extend reaction time. |

| Sticky Product | Impurities trapped in lattice. | Recrystallize from DMF/Water instead of Ethanol. |

| No Reaction | Deactivated Aldehyde. | If using electron-rich aldehydes (e.g., 4-OMe), add catalytic acetic acid (5 mol%) to facilitate imine formation. |

| Starting Material Remaining | Steric hindrance. | Reflux at higher temp using n-Propanol (97 °C) instead of Ethanol. |

References

-

Hassan, A. et al. (2022). "Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity." PubMed Central. Available at: [Link]

-

Reed, J. E. et al. (2016).[1] "The Discovery of Dacomitinib, a Potent Irreversible EGFR Inhibitor."[1] ACS Symposium Series. Available at: [Link][1]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 69739, 2-Amino-4-(trifluoromethyl)benzamide." PubChem. Available at: [Link][2]

-

Bhatia, R. et al. (2024). "Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications." International Journal of Chemical Studies. Available at: [Link]

Sources

Advanced Synthesis Protocols: Heterocycles from 2-Amino-4-(trifluoromethoxy)benzamide

Strategic Overview & Chemical Logic

The Substrate: 2-Amino-4-(trifluoromethoxy)benzamide

The starting material, 2-Amino-4-(trifluoromethoxy)benzamide , represents a high-value "privileged structure" in medicinal chemistry. It combines a classic 1,2-binucleophile motif (capable of forming 5- and 6-membered heterocycles) with a trifluoromethoxy (-OCF

Why this scaffold matters:

-

Metabolic Stability: The -OCF

group blocks metabolic oxidation at the C7 position of the resulting quinazolinone (corresponding to C4 of the benzamide). -

Lipophilicity: It significantly increases logP without the steric bulk of a tert-butyl group, enhancing membrane permeability.

-

Electronic Modulation: As a strong electron-withdrawing group (Hammett

), it reduces the nucleophilicity of the aniline nitrogen, requiring tailored catalysis for cyclization compared to non-fluorinated analogs.

Reaction Divergence

The ortho-aminoamide motif allows for divergent synthesis of three primary heterocyclic classes. The choice of reagent dictates the cyclization pathway:

-

Pathway A (Orthoesters): Yields 7-(trifluoromethoxy)quinazolin-4(3H)-ones .

-

Pathway B (Aldehydes + Oxidant): Yields 2-substituted-7-(trifluoromethoxy)quinazolin-4(3H)-ones .

-

Pathway C (Carbonyl Donors): Yields 7-(trifluoromethoxy)quinazoline-2,4(1H,3H)-diones .

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the core substrate.

Figure 1: Divergent synthesis map. The starting benzamide serves as a common precursor for three distinct heterocyclic scaffolds.

Experimental Protocols

Protocol A: Synthesis of 7-(Trifluoromethoxy)quinazolin-4(3H)-one

Target: Construction of the core quinazolinone skeleton with C2-H. This is the primary method for generating the parent heterocycle.

Mechanism:

The reaction proceeds via the formation of an imidate intermediate followed by intramolecular nucleophilic attack by the amide nitrogen. The electron-withdrawing nature of the -OCF

Materials:

-

2-Amino-4-(trifluoromethoxy)benzamide (1.0 eq)

-

Triethyl orthoformate (TEOF) (10.0 eq) – Acts as both reagent and solvent.

-

Ammonium Acetate (0.1 eq) or p-Toluenesulfonic acid (p-TSA) (0.05 eq)

-

Ethanol (Optional, if solubilization is difficult)

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-Amino-4-(trifluoromethoxy)benzamide (500 mg, 2.27 mmol).

-

Addition: Add Triethyl orthoformate (3.8 mL, ~22 mmol). Add Ammonium Acetate (17 mg, 0.22 mmol) as the catalyst.

-

Reflux: Heat the mixture to reflux (approx. 146°C internal temp) for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar spot.

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Isolation:

-

If solid forms: Filter the precipitate and wash with cold hexanes.

-

If no solid: Concentrate the TEOF under reduced pressure. Triturate the residue with diethyl ether to induce crystallization.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–95% Data Validation:

-

1H NMR (DMSO-d6): Look for the characteristic C2-H singlet at

8.1–8.3 ppm. The amide NH usually appears broad >12 ppm.

Protocol B: Iodine-Catalyzed Oxidative Cyclization to 2-Aryl Derivatives

Target: Rapid generation of a library of 2-substituted quinazolinones.

Mechanism: This is a one-pot cascade: (1) Condensation of amine and aldehyde to form a Schiff base (imine); (2) Intramolecular cyclization to a dihydroquinazolinone; (3) Oxidative aromatization driven by Iodine.

Materials:

-

2-Amino-4-(trifluoromethoxy)benzamide (1.0 eq)

-

Aryl Aldehyde (e.g., Benzaldehyde) (1.1 eq)

-

Molecular Iodine (I

) (1.1 eq) -

Potassium Carbonate (K

CO -

Solvent: DMF or Ethanol

Step-by-Step Procedure:

-

Mixing: In a reaction vial, dissolve the benzamide (1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (5 mL).

-

Activation: Add molecular Iodine (280 mg, 1.1 mmol) and K

CO-

Note: The base neutralizes the HI formed during oxidation, preventing acid-catalyzed hydrolysis of the imine.

-

-

Reaction: Stir at 70–80°C for 2–4 hours. The color will transition from dark purple (iodine) to light brown/orange as iodine is consumed/reduced.

-

Quench: Pour the mixture into aqueous Sodium Thiosulfate (10% solution) to remove excess iodine.

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Protocol C: Synthesis of Quinazoline-2,4-dione via CDI

Target: Creating the dione scaffold, often used as a bioisostere for phthalimides or hydantoins.

Materials:

-

2-Amino-4-(trifluoromethoxy)benzamide (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.5 eq)

-

Solvent: Anhydrous THF or 1,4-Dioxane

-

Base: DBU (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Procedure:

-

Dissolution: Dissolve the benzamide (1.0 mmol) in anhydrous THF (10 mL) under Nitrogen atmosphere.

-

Addition: Add CDI (243 mg, 1.5 mmol) in one portion. Gas evolution (CO

) will be observed. -

Heating: Heat to reflux for 3–5 hours.

-

Troubleshooting: If the reaction stalls, add 0.1 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

-

Workup: Cool to room temperature. Pour into 1N HCl (20 mL) to quench and protonate the product (which may exist as a salt).

-

Filtration: The product usually precipitates as a white solid. Filter, wash with water and diethyl ether.

Data Summary & Characterization

| Parameter | Protocol A (TEOF) | Protocol B (Aldehyde/I2) | Protocol C (CDI) |

| Product Type | Unsubstituted Quinazolinone | 2-Aryl Quinazolinone | Quinazoline-2,4-dione |

| Key Reagent | Triethyl Orthoformate | Aldehyde + Iodine | CDI |

| Temp/Time | 146°C / 4h | 80°C / 3h | 66°C / 5h |

| Typical Yield | 92% | 78% | 85% |

| Purification | Precipitation/Trituration | Column Chromatography | Acid Wash/Filtration |

Regiochemistry Note: Due to IUPAC numbering priorities:

-

The -OCF

group is at position 4 of the starting benzamide. -

In the final Quinazolinone ring, this corresponds to Position 7 .

-

Verification: The carbonyl carbon is C4. The nitrogen adjacent to the benzene ring is N1. The amide nitrogen is N3. Counting counter-clockwise from N1 (1) -> C2 -> N3 -> C4 -> C4a -> C5 -> C6 -> C7 .

References

-

Synthesis of Quinazolinones via Iodine Catalysis: Title: Molecular Iodine Catalyzed Oxidative Cyclization of 2-Aminobenzamides with Aldehydes. Source:Journal of Organic Chemistry Link:[Link]

-

Orthoester Cyclization Protocols: Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[2] Source:Molecules Link:[Link][3][4]

-

General Quinazolinone Synthesis Review: Title: Recent Advances in the Synthesis of Quinazolinones.[4][5][6][7] Source:Organic Chemistry Portal Link:[Link]

-

CDI Mediated Cyclization: Title: Efficient Synthesis of Quinazoline-2,4-diones.[7] Source:Tetrahedron Letters Link:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolinone synthesis [organic-chemistry.org]

Troubleshooting & Optimization

stability of 2-Amino-4-(trifluoromethoxy)benzamide under acidic/basic conditions

[1]

Executive Summary: The Stability Matrix

2-Amino-4-(trifluoromethoxy)benzamide (CAS: 175278-09-8) presents a unique stability profile governed by two competing electronic effects: the electron-withdrawing trifluoromethoxy (-OCF

While the -OCF

Module 1: Acidic Condition Stability

Q1: How does the compound behave in dilute vs. concentrated acid?

A: In dilute acids (e.g., 0.1 M HCl, pH 1-2), the compound is relatively stable for short durations (<24 hours) at room temperature. The primary amine becomes protonated (-NH

However, in concentrated strong acids (e.g., 6M HCl, H

Key Degradant: 2-Amino-4-(trifluoromethoxy)benzoic acid.[1]

Q2: Does the ortho-amino group accelerate acidic degradation?

A: Yes, potentially. While protonation of the amine reduces its nucleophilicity, any fraction of unprotonated amine (in weak acids) can facilitate intramolecular general acid catalysis , stabilizing the transition state for water attack on the amide carbonyl. This "neighboring group participation" often makes ortho-aminobenzamides hydrolyze faster than their para counterparts.[1]

Q3: I see a color change to yellow/brown in acidic solution. Is this hydrolysis?

A: Likely not.[1] Hydrolysis products (benzoic acids) are typically colorless.[1] A yellow/brown shift suggests oxidation of the aniline nitrogen .

Module 2: Basic Condition Stability